2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
Overview
Description
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C3Cl2F6. It is a colorless liquid with a relatively low boiling point of approximately 35-36°C . This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
It is known to be used as a refrigerant , suggesting that its primary role is in heat transfer and temperature regulation.
Pharmacokinetics
Its physical properties such as boiling point, density, and critical temperature are well-documented .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. For instance, its boiling point and phase change data suggest that its efficacy as a refrigerant would be influenced by ambient temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane can be synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures ranging from 250-400°C. The reaction is typically catalyzed by trivalent chromium compounds, such as chromium(III) chloride, supported on carbon .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like potassium permanganate or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with amines can produce amine derivatives .
Scientific Research Applications
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Comparison with Similar Compounds
1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,1,3,3,3-Hexafluoropropane: Lacks chlorine atoms, making it less reactive in substitution reactions but still valuable in industrial applications.
Uniqueness: 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective substitution reactions and high chemical stability .
Properties
IUPAC Name |
2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOASHYXFVSAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167861 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-80-8 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1652-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane?
A1: The research paper primarily focuses on a novel method for purifying this compound (CF3CCl2CF3) from a mixture containing hydrogen fluoride (HF) []. The researchers describe a separation process exploiting the difference in HF concentration between the organic and aqueous phases of the mixture at specific temperatures and pressures. This process enables the recovery of high-purity CF3CCl2CF3, a valuable compound in various applications. The paper also investigates the azeotropic behavior of CF3CCl2CF3 and HF, providing insights into their interaction and potential use in chemical processes.
Q2: Can you elaborate on the application of the purified this compound mentioned in the study?
A2: The research highlights the use of purified CF3CCl2CF3 in the production of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) []. The purified CF3CCl2CF3 reacts with hydrogen in a subsequent step to yield HFC-236fa. This compound is significant due to its low ozone depletion potential and is considered a potential alternative to ozone-depleting refrigerants in various applications.
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